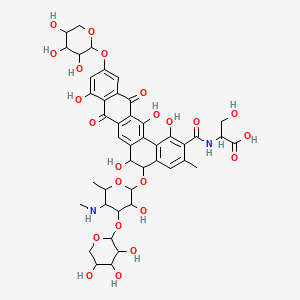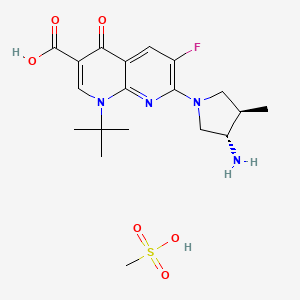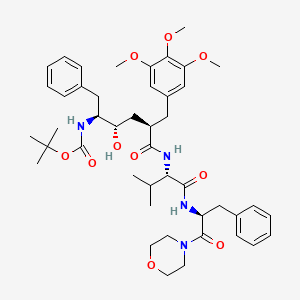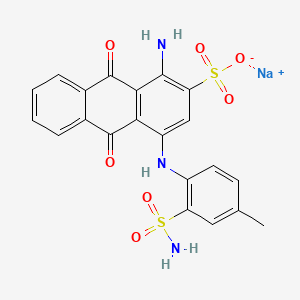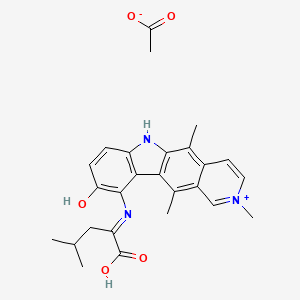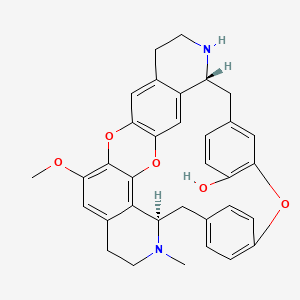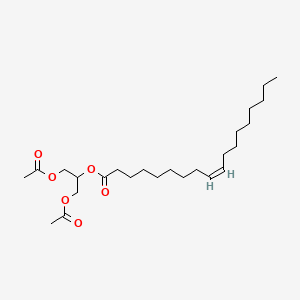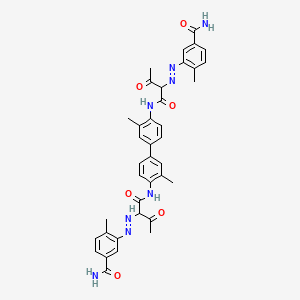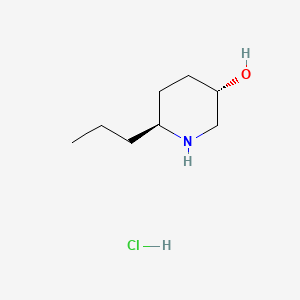
Pseudoconhydrine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudoconhydrine hydrochloride is an alkaloid derived from the plant Conium maculatum, commonly known as poison hemlock. This compound is a structural isomer of conhydrine, differing in the position of the hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
Pseudoconhydrine hydrochloride can be synthesized through several methodsThe reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by oxidation with reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from Conium maculatum. The plant material is processed to isolate the alkaloids, which are then purified through crystallization and other separation techniques. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
化学反応の分析
Types of Reactions
Pseudoconhydrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming simpler alkaloids.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alkaloids.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including pain relief and muscle relaxation.
Industry: Used in the production of pharmaceuticals and as a research chemical.
作用機序
The mechanism of action of pseudoconhydrine hydrochloride involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, the compound inhibits the transmission of nerve impulses, leading to muscle relaxation and potential paralysis. This mechanism is similar to that of other alkaloids derived from Conium maculatum .
類似化合物との比較
Pseudoconhydrine hydrochloride is structurally similar to other alkaloids such as coniine and conhydrine. its unique hydroxyl group position gives it distinct chemical and biological properties. Compared to coniine, this compound has a higher melting point and different solubility characteristics. Conhydrine, on the other hand, has a similar structure but differs in its stereochemistry and reactivity .
List of Similar Compounds
- Coniine
- Conhydrine
- γ-Coniceine
- N-Methylconiine
特性
CAS番号 |
99545-16-1 |
|---|---|
分子式 |
C8H18ClNO |
分子量 |
179.69 g/mol |
IUPAC名 |
(3S,6S)-6-propylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-3-7-4-5-8(10)6-9-7;/h7-10H,2-6H2,1H3;1H/t7-,8-;/m0./s1 |
InChIキー |
XTHXKHDDHDEPJV-WSZWBAFRSA-N |
異性体SMILES |
CCC[C@H]1CC[C@@H](CN1)O.Cl |
正規SMILES |
CCCC1CCC(CN1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


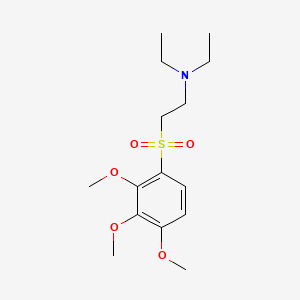

![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
